(4aR,7aR)-Octahydrocyclopenta[b]morpholine
Description
Contextualization within Nitrogen and Oxygen Heterocycles
Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. wikipedia.orgresearchgate.net Those containing nitrogen and oxygen are particularly prevalent and significant, forming the core of countless biologically active molecules. researchgate.netnih.gov These heterocycles can be classified by ring size, with five- and six-membered rings being especially stable and common. britannica.com
The morpholine (B109124) ring is a prime example of a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. wikipedia.org This scaffold is a key building block in medicinal chemistry, valued for its ability to impart favorable properties such as metabolic stability and improved solubility. taylorandfrancis.commdpi.com The presence of both an amine (a base) and an ether functional group within the morpholine structure allows for diverse chemical interactions and modifications. wikipedia.org The incorporation of this moiety into more complex frameworks, such as fused ring systems, is a common strategy in the design of novel chemical entities. researchgate.net
Significance of Fused Bicyclic Architectures in Organic Chemistry
Bicyclic compounds are molecules that contain two fused rings, sharing at least two common atoms. fiveable.mewikipedia.org This fusion of rings creates a more rigid and conformationally restricted structure compared to a single ring system. Such architectures are widespread in nature, forming the structural basis for many important natural products like steroids, terpenes, and alkaloids. fiveable.me
Role of Stereochemistry in Defined Scaffolds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in fused ring systems. When two rings are fused, they can join in different spatial orientations, leading to stereoisomers. libretexts.org A classic example is decalin (bicyclo[4.4.0]decane), which can exist in cis and trans forms depending on whether the hydrogens at the shared "bridgehead" carbons are on the same side (cis) or opposite sides (trans) of the ring system. youtube.commasterorganicchemistry.com
These isomers can have markedly different shapes, stabilities, and physical properties. libretexts.orgmasterorganicchemistry.com For instance, trans-decalin is a rigid, locked structure, whereas cis-decalin is more flexible and can undergo a "ring flip". masterorganicchemistry.com This conformational rigidity or flexibility, dictated by the stereochemistry of the ring junction, has profound implications for a molecule's biological activity. A precisely defined three-dimensional structure is often a prerequisite for a molecule to bind effectively to its biological target. nih.gov Therefore, controlling the stereochemistry during the synthesis of fused bicyclic scaffolds is a critical aspect of modern organic chemistry. youtube.com
Overview of the (4aR,7aR)-Octahydrocyclopenta[b]morpholine Framework
The compound this compound is a specific example of a fused, bicyclic, N,O-heterocycle. Its structure consists of a five-membered cyclopentane (B165970) ring fused to a six-membered morpholine ring.
A breakdown of its IUPAC name reveals its key structural features:
Morpholine : Indicates the presence of the six-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship. wikipedia.org
Cyclopenta : Refers to the five-membered carbocyclic ring.
[b] : This notation describes the face of the morpholine ring to which the cyclopentane ring is fused.
Octahydro : Signifies that the bicyclic system is fully saturated, containing the maximum possible number of hydrogen atoms.
(4aR,7aR) : This is the crucial stereochemical descriptor. It specifies the absolute configuration at the two bridgehead atoms (carbons 4a and 7a). The '(R,R)' designation indicates that the fusion between the cyclopentane and morpholine rings is cis, meaning the substituents at the bridgehead positions are on the same face of the molecular plane.
This precise stereochemistry defines a specific three-dimensional shape for the molecule, distinguishing it from other possible stereoisomers such as the trans-fused versions or the other cis-fused enantiomer, (4aS,7aS)-Octahydrocyclopenta[b]morpholine. bldpharm.com
| Property | Value |
| Molecular Formula | C₇H₁₃NO nih.gov |
| Molecular Weight | 127.18 g/mol nih.gov |
| IUPAC Name | (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] fiveable.meyoutube.comoxazine nih.gov |
| Synonyms | This compound, rel-(4aR,7aR)-Octahydrocyclopenta[b] fiveable.meyoutube.comoxazine nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4ar,7ar Octahydrocyclopenta B Morpholine and Its Derivatives
General Strategies for the Construction of Fused Morpholine (B109124) Systems
The construction of fused morpholine ring systems often involves intramolecular cyclization reactions where the morpholine ring is formed from a pre-existing carbocyclic scaffold. Key strategies include intramolecular hydroamination, reductive amination of keto-ethers, and cyclization of amino alcohols. For a cyclopentane-fused system like octahydrocyclopenta[b]morpholine (B1420273), a common approach would start with a functionalized cyclopentane (B165970) derivative bearing appropriate appendages for the formation of the morpholine ring.
Palladium-catalyzed carboamination reactions have been utilized for the synthesis of fused bicyclic morpholines. This methodology can provide access to 2,3- and 2,5-disubstituted products. e3s-conferences.org Another versatile method involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which allows for the stereodefined synthesis of C-substituted morpholines. organic-chemistry.org Furthermore, iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol represents another effective strategy for creating disubstituted morpholines. organic-chemistry.org
Stereoselective and Enantioselective Approaches to Octahydrocyclopenta[b]morpholines
Achieving the specific (4aR,7aR) stereochemistry in octahydrocyclopenta[b]morpholine necessitates the use of stereoselective and enantioselective synthetic methods. These approaches are critical for producing single enantiomers, which is often a requirement for biologically active molecules.
Catalytic asymmetric synthesis provides an efficient route to chiral morpholines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral heterocycles. nih.govresearchgate.net This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydromorpholine, in the presence of a chiral transition metal catalyst. For the synthesis of a cyclopentane-fused morpholine, a potential precursor would be a tetrahydropenta[b] nih.govorganic-chemistry.orgoxazine.
A notable development in this area is the use of bisphosphine-rhodium catalysts with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org While this has been demonstrated for monocyclic systems, the principle could be extended to bicyclic substrates. The success of this method often relies on the presence of an N-acyl directing group to activate the enamine substrate. nih.gov
Another approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca This has been successfully applied to the synthesis of 3-substituted morpholines from ether-containing aminoalkyne substrates. organic-chemistry.orgubc.ca A titanium catalyst facilitates the initial hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst, such as the Noyori-Ikariya catalyst, with high enantioselectivity (>95% ee). organic-chemistry.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. organic-chemistry.orgubc.ca
Table 1: Asymmetric Hydrogenation of Dehydromorpholine Derivatives This table is illustrative and based on data for monocyclic systems, suggesting potential applicability to bicyclic analogues.
| Entry | Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) | Yield |
| 1 | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 92% | >99% |
| 2 | N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 92% | >99% |
| 3 | N-Cbz-6-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 90% | >99% |
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of heterocyclic compounds. These reactions are often mediated by small chiral organic molecules. An organocatalytic enantioselective desymmetric double aza-Michael addition cascade has been developed to access functionalized fused morpholines with excellent yields and stereoselectivities. organic-chemistry.org
For instance, the addition-cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts provides pyrroloindoline adducts in high yield and excellent enantioselectivities. nih.gov While this example leads to a different heterocyclic system, the underlying principle of an amine-catalyzed cascade could be adapted for the synthesis of octahydrocyclopenta[b]morpholine from a suitably designed cyclopentane-based precursor.
A catalytic asymmetric halocyclization protocol using cinchona alkaloid-derived catalysts has been reported for the synthesis of morpholines containing a quaternary stereocenter from alkenol substrates. rsc.org This method furnishes chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, enabling a wide range of asymmetric transformations. Dipolar cycloadditions catalyzed by transition metals are highly efficient for preparing five-membered heterocycles stereoselectively. chemrxiv.org
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been investigated for the synthesis of functionalized morpholines. This atom-economic pathway yields various substituted morpholines with high to excellent yields, diastereoselectivities, and enantioselectivities. rsc.org
A copper(II) 2-ethylhexanoate (B8288628) promoted alkene oxyamination reaction provides 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov This reaction involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. nih.gov
Table 2: Transition Metal-Catalyzed Synthesis of Morpholine Derivatives This table presents examples of transition metal-catalyzed reactions for the synthesis of various morpholine derivatives, highlighting the potential for application in the synthesis of the target compound.
| Reaction Type | Catalyst | Substrate Type | Product | Stereoselectivity |
| Intramolecular Cyclization | Rhodium complex | Nitrogen-tethered allenols | Substituted morpholines | High dr and ee |
| Alkene Oxyamination | Copper(II) 2-ethylhexanoate | Alkenols and amines | 2-Aminomethyl morpholines | High dr |
| Tandem Hydroamination/Transfer Hydrogenation | Ti/Ru catalysts | Ether-containing aminoalkynes | 3-Substituted morpholines | High ee |
Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of (4aR,7aR)-Octahydrocyclopenta[b]morpholine, this would involve controlling the relative stereochemistry of the two bridgehead stereocenters.
A diastereoselective synthesis of various substituted morpholines has been achieved from vinyloxiranes and amino-alcohols through a sequential Pd(0)-catalyzed Tsuji–Trost reaction followed by Fe(III)-catalyzed heterocyclization. researchgate.net This strategy has been successfully applied to the synthesis of 2,6-, 2,5-, and 2,3-disubstituted as well as 2,5,6- and 2,3,5-trisubstituted morpholines in good to excellent yields and diastereoselectivities. researchgate.net
A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines directly from readily available starting materials. nih.gov This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov
Another approach involves the diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. e3s-conferences.org The observed diastereoselectivities are attributed to the avoidance of pseudo A1,3 strain between the C-3 substituent and the N-tosyl group and the anomeric effect of the oxygen atoms. e3s-conferences.org
Chemoenzymatic Synthesis Routes
Chemoenzymatic strategies leverage the high selectivity of enzymes for certain reaction steps within a multi-step chemical synthesis. This approach is particularly valuable for establishing stereocenters with high fidelity. In the context of bicyclic morpholines, enzymes can be employed for kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral substrates.
For instance, the alcoholytic dynamic kinetic resolution of azlactones is a prominent chemoenzymatic method to generate enantiomerically enriched α-amino acid derivatives, which are key precursors for many heterocyclic compounds. mdpi.com This process involves the enzyme-catalyzed opening of the azlactone ring by an alcohol. Lipases are commonly used enzymes for this transformation due to their stability and broad substrate tolerance. The inherent chirality of the enzyme's active site allows for the preferential reaction of one enantiomer of the azlactone, leading to a chiral amino acid ester. This method's efficiency can be enhanced by combining it with a process that racemizes the unreacted azlactone enantiomer in situ, a concept central to dynamic kinetic resolution.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture completely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.comwikipedia.org This is achieved by combining a kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. wikipedia.org For a DKR process to be effective, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer.
A notable strategy for the enantioselective synthesis of 1-azabicyclic ring systems, structurally related to octahydrocyclopenta[b]morpholine, utilizes a DKR approach based on the combination of a rapid tautomeric equilibration of diastereomeric iminium cations and a diastereoselective sigmatropic rearrangement. nih.gov In this method, a precursor aminoketal, derived from a chiral amine, undergoes an acid-catalyzed reaction. nih.gov The key is the rapid equilibration between diastereomeric iminium ions, which allows the diastereomer that undergoes a more facile aza-Cope rearrangement to be preferentially consumed, funneling the entire starting material into a single enantiomer of the bicyclic product. nih.gov This strategy has been shown to achieve excellent enantiomeric excess (ee), often up to 99%, demonstrating complete transfer of chirality. nih.gov
The success of a DKR is governed by several factors, including the choice of catalyst for both the resolution and racemization steps. princeton.edu These can involve enzymes, organocatalysts, or transition metal complexes. mdpi.comprinceton.edu For example, ruthenium complexes with chiral ligands like BINAP are effective for the DKR of α-substituted β-keto esters via asymmetric hydrogenation. princeton.edu
| DKR Approach | Key Transformation | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Sigmatropic Rearrangement | Aza-Cope rearrangement of diastereomeric iminium cations | Trifluoroacetic acid (TFA), heat | Up to 99% ee for 1-azabicyclo[3.3.0]octane systems | nih.gov |
| Asymmetric Hydrogenation | Reduction of α-substituted β-keto esters | Ru-BINAP complexes | High yield and >99% ee | princeton.edu |
| Alcoholytic Ring Opening | Enzyme-catalyzed opening of azlactones | Lipase, organocatalyst for racemization | Enantiomerically enriched α-amino acid derivatives | mdpi.com |
Cascade Reactions and Tandem Processes for Ring Formation
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.orgbaranlab.org This approach enhances molecular complexity rapidly from simpler starting materials, reduces waste, and simplifies purification processes. rsc.orgrsc.org
The synthesis of morpholine derivatives can be achieved through tandem processes. For example, a gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of an aziridine (B145994) by a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization, yields unsaturated morpholine products. rsc.org These can then be hydrogenated to provide the saturated morpholine core with good diastereoselectivity. rsc.org The gold catalyst in this process acts as both a π-acid, activating the alkyne, and a σ-acid, facilitating the aziridine ring opening. rsc.org
While a direct cascade synthesis for this compound is not extensively documented, related principles can be applied. For instance, tandem processes involving an intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation (a bridged Robinson annulation) have been used to construct bicyclic enones. ucla.edu Such a strategy could be envisioned for the cyclopentane portion of the target molecule, followed by a subsequent cyclization to form the morpholine ring. The design of multifunctional catalysts that can facilitate multiple reaction steps in a sequence is crucial for the development of novel cascade syntheses for complex heterocyclic systems like bicyclic morpholines. rsc.org
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules, which is a significant advantage in drug discovery. nih.govnih.gov
Prominent examples of MCRs include the Ugi and Passerini reactions. nih.gov
The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov
These reactions are powerful tools for assembling complex scaffolds. The modular nature of MCRs allows for the systematic variation of each component, providing a straightforward route to diverse chemical libraries. nih.govrug.nl While specific applications of MCRs to directly synthesize the this compound scaffold are not widely reported, the strategy holds significant potential. One could envision a multi-component approach where key fragments of the bicyclic system are introduced and assembled in a single step. For example, a carefully designed amino alcohol derivative could potentially serve as one component in an Ugi or Passerini reaction, with subsequent intramolecular cyclization steps yielding the desired bicyclic morpholine core.
Fragment-Oriented Synthesis Applied to Bicyclic Morpholines
Fragment-Oriented Synthesis (FOS) is a strategy closely linked to Fragment-Based Drug Discovery (FBDD). It focuses on the creation of collections of small, low-complexity molecules (fragments) that can be screened for weak binding to biological targets. nih.govnih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov Diversity-Oriented Synthesis (DOS) is a related approach that aims to produce structurally diverse and complex molecules, often incorporating privileged scaffolds found in known bioactive compounds. researchgate.net
Bicyclic morpholines are attractive scaffolds for FOS and DOS because they provide a rigid, three-dimensional structure that can orient substituents in well-defined spatial arrangements. researchgate.net The synthesis of libraries based on the octahydrocyclopenta[b]morpholine core can provide valuable fragments for FBDD campaigns. These strategies often involve developing flexible synthetic routes that allow for the introduction of various functional groups at different positions on the bicyclic core. nih.govresearchgate.net
A key challenge in FBDD is the synthetic accessibility of analogues for fragment elaboration. nih.gov Therefore, developing synthetic methods that allow for direct C-H functionalization of the core scaffold is highly valuable. nih.gov For instance, photoredox-mediated cross-dehydrogenative coupling can directly link heterocyclic fragments like morpholines to other aromatic systems without requiring pre-functionalization. nih.gov Such enabling synthetic transformations are crucial for efficiently exploring the chemical space around a fragment hit. nih.gov
Green Chemistry Approaches in Octahydrocyclopenta[b]morpholine Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of morpholine derivatives, this translates to using safer solvents, reducing the number of synthetic steps, and employing more efficient, atom-economical reactions. chemrxiv.org
Traditional methods for synthesizing morpholines often rely on inefficient processes. chemrxiv.orgnih.gov A recently developed green synthesis protocol converts 1,2-amino alcohols to morpholines in a simple, high-yielding, one- or two-step redox-neutral process. chemrxiv.orgnih.gov This method utilizes inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.gov A key feature of this methodology is the selective monoalkylation of the primary amine, which avoids the formation of undesired byproducts. chemrxiv.orgnih.gov This approach has significant environmental and safety benefits over older methods and has been demonstrated on a large scale. nih.gov
Another aspect of green chemistry is the use of environmentally benign solvents. N-formylmorpholine, for example, has been investigated as a green solvent for organic reactions. ajgreenchem.com It is chemically stable, non-toxic, and non-corrosive. ajgreenchem.com Developing synthetic routes to this compound that utilize such green solvents or solvent-free conditions would further enhance their environmental credentials.
| Green Chemistry Principle | Application in Morpholine Synthesis | Specific Example/Reagent | Benefit | Reference |
|---|---|---|---|---|
| Use of Safer Reagents | Replacement of hazardous alkylating agents | Ethylene Sulfate | Inexpensive, high-yielding, redox-neutral | nih.gov, chemrxiv.org |
| Atom Economy / Step Reduction | One or two-step synthesis from amino alcohols | SN2 reaction followed by intramolecular cyclization | Reduced waste, simplified process | nih.gov, chemrxiv.org |
| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) | N-formylmorpholine | Non-toxic, non-corrosive, stable | ajgreenchem.com |
Chemical Transformations and Derivatization of the Octahydrocyclopenta B Morpholine Scaffold
Regioselective Functionalization of the Morpholine (B109124) Moiety
The morpholine portion of the (4aR,7aR)-Octahydrocyclopenta[b]morpholine scaffold contains two key functional groups: a secondary amine and an ether linkage. The secondary amine is the most common site for regioselective functionalization due to the nucleophilicity of the nitrogen atom. A variety of chemical transformations can be employed to introduce diverse substituents at this position, significantly altering the physicochemical properties of the parent molecule. nih.gov
Standard reactions targeting the secondary amine include:
N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. For instance, N-alkylation of morpholine with alcohols can be achieved in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst, a method that is also applicable to other low-carbon primary alcohols. researchgate.net This reaction introduces simple alkyl chains or more complex moieties.
N-Acylation: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding N-amides. This transformation is fundamental in drug design for introducing carbonyl groups that can act as hydrogen bond acceptors.
N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonamides, which are stable functional groups often found in pharmacologically active compounds.
These transformations allow for the systematic modification of the scaffold's properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which are critical for tuning its biological activity and pharmacokinetic profile.
Table 1: Representative Regioselective Functionalization Reactions of the Morpholine Nitrogen
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide), Base | -R (Alkyl) |
| Reductive Amination | RCHO (Aldehyde), Reducing agent (e.g., NaBH(OAc)₃) | -CH₂-R |
| N-Acylation | RCOCl (Acyl chloride), Base | -C(O)R (Amide) |
| N-Sulfonylation | RSO₂Cl (Sulfonyl chloride), Base | -S(O)₂R (Sulfonamide) |
Stereocontrolled Modifications of the Cyclopentane (B165970) Ring
Modifying the cyclopentane portion of the octahydrocyclopenta[b]morpholine (B1420273) scaffold while maintaining stereocontrol at the existing chiral centers (4aR, 7aR) presents a significant synthetic challenge. Such modifications are crucial for exploring the spatial requirements of binding pockets in biological targets.
Strategies for stereocontrolled functionalization often rely on several key approaches:
Substrate-Controlled Reactions: The inherent cis-fused ring geometry can direct incoming reagents to the less sterically hindered convex face of the molecule. Reactions such as epoxidation, dihydroxylation, or hydrogenation of a derivatized, unsaturated cyclopentane ring could proceed with a degree of stereocontrol influenced by the existing scaffold.
Directed Reactions: A functional group, often installed on the morpholine nitrogen, can be used to direct a metal catalyst to a specific C-H bond on the cyclopentane ring. This approach, known as directing-group-assisted C-H activation, allows for the precise installation of new functional groups at positions that are otherwise unreactive.
Radical Functionalization: Selective radical reactions, such as halogenation followed by nucleophilic substitution, could be employed. However, achieving high levels of stereocontrol in radical processes on a saturated carbocycle can be difficult without a directing-group influence.
While specific examples for the this compound scaffold are not extensively documented, these general principles are widely applied in the stereocontrolled synthesis and modification of complex bicyclic systems. nih.gov
Preparation of Functionalized Octahydrocyclopenta[b]morpholine Analogues
The preparation of functionalized analogues of the octahydrocyclopenta[b]morpholine core is key to exploring its potential in various applications. e3s-conferences.org Synthesis can be approached either by derivatizing the parent scaffold, as discussed above, or by constructing the bicyclic system from already functionalized precursors.
A de novo synthesis allows for the introduction of substituents on the cyclopentane ring at an early stage. For example, starting with a substituted cyclopentane derivative allows for the construction of analogues with functionality at various positions of the carbocyclic ring. General synthetic routes to morpholines often involve the cyclization of 1,2-amino alcohols, which can be prepared with a wide range of substituents. chemrxiv.orgorganic-chemistry.org A versatile de novo synthesis of substituted morpholine rings using multicomponent reaction chemistry has also been developed, which could potentially be adapted for this specific scaffold. nih.gov
The combination of these approaches enables the creation of a wide array of analogues with diverse substitution patterns on both the morpholine and cyclopentane moieties. nih.govresearchgate.netresearchgate.net
Table 2: Examples of Potential Functionalized Octahydrocyclopenta[b]morpholine Analogues
| Analogue Type | Potential Substitution Site | Example Functional Group |
|---|---|---|
| N-Substituted | Morpholine Nitrogen | Benzyl, Acetyl, Phenyl, Tosyl |
| Cyclopentane-Substituted | C5, C6, or C7 position | Hydroxyl, Halogen, Alkyl, Aryl |
Synthesis of Stereoisomeric Forms and Their Separation Strategies
The this compound scaffold possesses two stereocenters at the ring junction. This gives rise to four possible stereoisomers: two enantiomeric pairs of diastereomers.
(4aR,7aR) and (4aS,7aS) : This is a pair of enantiomers (cis-fused).
(4aR,7aS) and (4aS,7aR) : This is a second pair of enantiomers (trans-fused).
The synthesis of specific stereoisomers typically requires stereoselective synthetic methods. This can involve:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as a chiral cyclopentane derivative, to control the absolute stereochemistry of the final product.
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity during a key ring-forming step.
Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, often controlled by steric or electronic factors of the substrate and reagents.
When a synthesis results in a mixture of stereoisomers, separation is necessary.
Separation of Diastereomers: Diastereomers have different physical properties and can typically be separated using standard laboratory techniques such as column chromatography or crystallization.
Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in a non-chiral environment. Their separation requires a chiral method, such as derivatization with a chiral resolving agent to form separable diastereomers, or more commonly, the use of chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC) with a chiral stationary phase.
Table 3: Possible Stereoisomers of Octahydrocyclopenta[b]morpholine
| Stereoisomer | Relationship to (4aR,7aR) | Ring Fusion |
|---|---|---|
| (4aR,7aR) | Reference Compound | Cis |
| (4aS,7aS) | Enantiomer | Cis |
| (4aR,7aS) | Diastereomer | Trans |
Strategies for Compound Library Generation based on the Octahydrocyclopenta[b]morpholine Core
The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening. The presence of a readily functionalizable secondary amine is the key feature enabling a diversity-oriented synthesis approach. researchgate.net
A common strategy involves a "core-based" or "scaffold-based" library design. In this approach, the octahydrocyclopenta[b]morpholine core is treated as a constant structural element, and diversity is introduced by reacting it with a large collection of diverse building blocks. This can be efficiently executed using parallel synthesis techniques. nih.gov
For example, a library can be generated by reacting the core scaffold in an array of separate reaction vessels with:
A library of diverse carboxylic acids (or their activated derivatives) to produce a library of amides.
A library of diverse sulfonyl chlorides to produce a library of sulfonamides.
A library of diverse aldehydes in a parallel reductive amination protocol to produce a library of N-alkylated amines.
A library of diverse isocyanates to generate a library of urea (B33335) derivatives.
These solution-phase or solid-phase synthesis methods, often aided by automated liquid handlers and purification systems, can rapidly generate thousands of distinct compounds. chemrxiv.orgchemrxiv.org Each compound retains the core three-dimensional shape of the octahydrocyclopenta[b]morpholine scaffold but presents a different functional group to interact with biological targets.
Structural Elucidation and Conformational Analysis of 4ar,7ar Octahydrocyclopenta B Morpholine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of organic molecules. Each technique provides unique information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For (4aR,7aR)-Octahydrocyclopenta[b]morpholine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of unique protons and their local environments. The cis-fusion of the cyclopentane (B165970) and morpholine (B109124) rings would be confirmed by the coupling constants (J-values) between the bridgehead protons. The specific stereochemistry (4aR,7aR) would influence the chemical shifts and coupling patterns of the protons on both rings. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be used to establish through-space proximities between protons, further confirming the relative stereochemistry.
¹³C NMR: The carbon NMR spectrum would indicate the number of chemically distinct carbon atoms. The chemical shifts of the carbon atoms would be influenced by their hybridization and substituent effects.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4a | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C7a | Data not available | Data not available |
Vibrational Spectroscopy (Infrared and Raman)
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H | Stretching | 2850-3000 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1070-1150 |
| CH₂ | Bending | 1440-1480 |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule. This would allow for the unambiguous determination of its elemental formula (C₇H₁₃NO). The fragmentation pattern observed in the mass spectrum would provide additional structural information, corroborating the connectivity of the atoms within the molecule.
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₃NO |
| Exact Mass | 127.0997 |
| Molecular Weight | 127.18 |
| M+1 Peak Intensity | Approximately 7.8% |
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule like this compound, X-ray crystallography can determine both the relative and absolute configuration of the stereocenters, confirming the (4aR,7aR) assignment. This is achieved through the analysis of anomalous dispersion effects.
Detailed Conformational Analysis of the Fused Ring System
The fused ring system of this compound is expected to exhibit complex conformational behavior.
Stereoelectronic Effects on Conformation
The primary stereoelectronic interactions at play within the this compound framework include hyperconjugative effects, particularly those analogous to the anomeric effect, and gauche interactions involving the heteroatoms. These interactions can stabilize or destabilize certain conformations, leading to preferences that might contradict predictions based on steric hindrance alone.
Hyperconjugative Interactions:
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, the lone pairs on the nitrogen and oxygen atoms are significant electron donors.
A key hyperconjugative interaction is the donation of electron density from the nitrogen lone pair (nN) into the anti-bonding orbital of a vicinal C-C or C-H bond (σ). The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals, with an anti-periplanar arrangement being optimal. This nN → σC-C interaction can influence the puckering of the morpholine ring and the relative orientation of the fused cyclopentane ring.
Similarly, the oxygen lone pairs (nO) can participate in hyperconjugative interactions with adjacent anti-bonding orbitals. Of particular note is the interaction analogous to the anomeric effect, where a lone pair on the endocyclic oxygen atom donates into the anti-bonding orbital of the C-N bond (nO → σ*C-N). This type of interaction is known to stabilize conformations where the acceptor bond is axial to the donating lone pair, potentially influencing the chair-like conformation of the morpholine ring.
Computational studies on related bicyclic piperidones have quantified similar hyperconjugative interactions. For instance, the interaction between a nitrogen lone pair and an anti-bonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) was found to have a stabilization energy of approximately 0.55 kcal/mol. beilstein-journals.org While not identical, this provides an energetic context for the types of interactions present in this compound.
Anomeric and Related Effects:
The classic anomeric effect describes the preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring. In this compound, while there are no exocyclic substituents on the anomeric carbon equivalent, related endocyclic stereoelectronic effects are present. The delocalization of electron density from the nitrogen lone pair into the σ* orbital of the C-O bond (nN → σC-O) and from the oxygen lone pair into the σ orbital of the C-N bond (nO → σ*C-N) are critical in defining the conformational landscape.
Gauche Interactions:
The cis-fused nature of the bicyclic system introduces inherent gauche interactions. In the carbocyclic analogue, cis-decalin, these gauche butane (B89635) interactions are a known source of conformational strain, contributing to its lower stability compared to the trans-isomer. In this compound, the presence of the heteroatoms modifies these interactions. The electrostatic repulsion or attraction between the lone pairs on the nitrogen and oxygen atoms, as well as their interactions with adjacent C-H bonds, will influence the torsional strain along the C-C, C-N, and C-O bonds.
The relative energies of different conformers are a balance between minimizing these gauche interactions and maximizing stabilizing hyperconjugative effects. The preference for a specific conformation will depend on the net energetic outcome of these competing stereoelectronic forces.
Below are tables summarizing the key stereoelectronic effects and their estimated energetic contributions, based on analogous systems.
Table 1: Key Hyperconjugative Interactions in this compound
| Donor Orbital | Acceptor Orbital | Description | Estimated Stabilization Energy (kcal/mol) |
|---|---|---|---|
| nN (Nitrogen lone pair) | σC-O | Anomeric-type interaction influencing the morpholine ring conformation. | 1.0 - 2.5 |
| nO (Oxygen lone pair) | σC-N | Anomeric-type interaction contributing to the stability of the chair form. | 1.5 - 3.0 |
| nN (Nitrogen lone pair) | σC-C (ring junction) | Affects the puckering of the morpholine ring and its fusion to the cyclopentane ring. | 0.5 - 1.5 |
| σC-H | σC-N | Standard hyperconjugation that can influence C-H bond lengths and vibrational frequencies. | < 0.5 |
Table 2: Influence of Stereoelectronic Effects on Conformational Energy
| Effect | Structural Feature | Energetic Consequence |
|---|---|---|
| Gauche Interactions | Torsional strain along C-C, C-N, and C-O bonds | Destabilizing; energy cost is dependent on the specific atoms involved. |
| Dipole-Dipole Interactions | Alignment of C-N and C-O bond dipoles | Can be either stabilizing or destabilizing depending on the conformation. |
| Net Hyperconjugation | Sum of all donor-acceptor orbital interactions | Overall stabilization of the preferred conformation. |
Computational and Theoretical Investigations of 4ar,7ar Octahydrocyclopenta B Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For a compound like (4aR,7aR)-Octahydrocyclopenta[b]morpholine, DFT could provide significant insights into its fundamental chemical nature. However, a detailed search of scientific literature did not yield any specific DFT studies for this molecule.
Electronic Structure and Stability Calculations
No specific studies on the electronic structure or stability of this compound using methods like DFT were found. Such calculations would typically determine parameters like total energy, heat of formation, and the distribution of electron density, which are crucial for understanding the molecule's stability and potential reactivity.
Molecular Orbital Analysis
A molecular orbital analysis for this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the available literature. This type of analysis is fundamental for predicting the sites of electrophilic and nucleophilic attack and understanding the compound's behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior and conformational flexibility of molecules over time. Despite the utility of this method for understanding the three-dimensional structures of fused ring systems, no MD simulation studies specifically investigating the conformational landscape of this compound have been published. Such simulations would reveal the preferred spatial arrangements of the cyclopentane (B165970) and morpholine (B109124) rings and the energy barriers between different conformations.
Theoretical Studies on Reaction Mechanisms and Transition States
The investigation of reaction mechanisms and the characterization of transition states are key applications of computational chemistry. These studies help in understanding how a molecule participates in chemical transformations. There are currently no available theoretical studies in the scientific literature that focus on the reaction mechanisms or transition states involving this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be a powerful aid in the interpretation of experimental data. A search of the literature found no studies that computationally predicted the spectroscopic parameters for this compound or compared them with experimental findings.
Conformational Searching and Energy Landscape Mapping
Systematic conformational searching and the subsequent mapping of the potential energy landscape are essential for identifying the most stable conformers of a flexible molecule like this compound. This information is critical for understanding its physical and biological properties. However, no research articles detailing a conformational search or energy landscape mapping for this specific compound could be located.
Applications in Advanced Organic Synthesis and Catalysis
Utility as a Chiral Scaffold for the Construction of Complex Molecular Architectures
The inherent chirality and conformational rigidity of (4aR,7aR)-Octahydrocyclopenta[b]morpholine make it a valuable starting point for the synthesis of more complex molecular structures. Its fused ring system provides a well-defined three-dimensional orientation of substituents, which is a critical aspect in the design of molecules with specific biological activities or material properties. While extensive research specifically detailing the use of this particular isomer as a chiral scaffold is limited, the broader class of morpholine-containing compounds is well-represented in a variety of natural products and pharmaceutically active molecules. The principles of using chiral building blocks suggest that the defined stereochemistry at the 4a and 7a positions can be transferred to new stereocenters during a synthetic sequence, allowing for the construction of enantiomerically pure complex targets.
The synthesis of derivatives from this scaffold would typically involve functionalization at the nitrogen atom or at available carbon positions on the cyclopentane (B165970) or morpholine (B109124) rings. Such derivatization allows for the introduction of various functional groups, which can then be used to build larger and more intricate molecular architectures. The fixed stereochemistry of the core structure ensures that the resulting complex molecules are produced as single enantiomers or diastereomers, which is of paramount importance in medicinal chemistry and materials science.
Application as Chiral Ligands or Auxiliaries in Asymmetric Transformations
Chiral amines and their derivatives are frequently employed as ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction. The nitrogen atom in the morpholine ring of this compound can act as a coordinating site for a metal center. The chiral environment created by the fused ring system can then influence the approach of substrates to the metal, leading to the preferential formation of one enantiomer of the product.
While specific examples of this compound being used as a ligand in asymmetric catalysis are not widely reported in publicly accessible literature, its structural motifs are analogous to other successful chiral ligands. For a compound like this to be an effective chiral ligand, it would typically be further functionalized, for example, by introducing phosphine (B1218219) or other coordinating groups, to enhance its binding to a metal catalyst.
As a chiral auxiliary, the molecule could be temporarily attached to a substrate. The stereochemistry of the octahydrocyclopenta[b]morpholine (B1420273) moiety would then direct the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
| Potential Asymmetric Transformation | Role of this compound | Anticipated Outcome |
| Asymmetric Aldol (B89426) Reaction | Chiral Auxiliary | High diastereoselectivity in the formation of new C-C bonds. |
| Asymmetric Alkylation | Chiral Auxiliary | Enantioselective introduction of alkyl groups. |
| Asymmetric Hydrogenation | Chiral Ligand (after modification) | High enantiomeric excess in the reduction of prochiral olefins or ketones. |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst Ligand | Enantioselective formation of cyclic products. |
Role in the Design of Molecular Architectures for Diverse Chemical Libraries
The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. Scaffolds that offer multiple points for diversification are highly valuable in this context. This compound provides a rigid, three-dimensional framework that can be systematically decorated with various substituents to generate a library of related but distinct molecules.
The secondary amine of the morpholine ring is a key handle for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. Further functionalization of the carbon framework, if synthetically accessible, would add another layer of diversity. The fixed stereochemistry of the scaffold ensures that the resulting library members are stereochemically defined, which is a critical factor for probing biological targets that are themselves chiral.
The general strategy for library synthesis based on this scaffold would involve:
Scaffold Synthesis: Efficient and stereocontrolled synthesis of the this compound core.
Derivatization: Parallel synthesis techniques to introduce a variety of building blocks at the diversification points.
Purification and Characterization: Isolation and analysis of the individual library members.
Methodologies for Stereochemical Control in Novel Synthetic Pathways
The stereochemistry of this compound itself must be established through a stereocontrolled synthetic route. Once obtained in an enantiomerically pure form, it can be used to control the stereochemistry of subsequent reactions. Methodologies that could leverage the stereochemical information embedded in this molecule include:
Substrate-Controlled Reactions: The inherent chirality of the molecule can direct the approach of reagents, leading to diastereoselective transformations at other sites in the molecule.
Intramolecular Reactions: By attaching a reactive chain to the scaffold, subsequent intramolecular cyclizations can be controlled by the stereochemistry of the core, leading to the formation of new chiral rings with high stereoselectivity.
Organocatalysis: Derivatives of this compound could potentially serve as organocatalysts, where the chiral environment around the nitrogen atom activates substrates and controls the stereochemical outcome of the reaction.
While specific, documented methodologies employing this compound for stereochemical control in novel synthetic pathways are not readily found in the literature, the fundamental principles of asymmetric synthesis strongly suggest its potential in this area. Further research would be needed to explore and develop such applications.
Q & A
Q. What are the recommended synthetic routes for (4aR,7aR)-octahydrocyclopenta[b]morpholine, and how can reaction conditions be optimized for higher yields?
The synthesis of octahydrocyclopenta[b]morpholine derivatives typically involves cyclization reactions or functional group transformations. For example, analogous bicyclic morpholine systems have been synthesized via Schmidt-type reactions using ketone precursors, with yields dependent on temperature control and catalyst selection (e.g., acid catalysts) . Optimization may involve adjusting stoichiometric ratios (e.g., K₂CO₃ or Cs₂CO₃ in substitution reactions) and solvent polarity to favor ring closure . Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products. Safety protocols for handling reactive intermediates, such as chlorinated reagents, should follow guidelines for glove compatibility and respiratory protection .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Chiral resolution and spectroscopic methods are essential:
- X-ray crystallography : Provides definitive proof of stereochemistry but requires high-purity crystals.
- NMR spectroscopy : NOESY or ROESY experiments can identify spatial proximity of protons in the bicyclic system. For example, coupling constants (J-values) between axial and equatorial protons in the morpholine ring can indicate chair conformations .
- Optical rotation : Compare experimental [α]D values with literature data for related bicyclic morpholines .
Q. What stability considerations are critical for storing and handling this compound?
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid prolonged exposure to heat (>100°C) during synthesis or storage.
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) if conjugated double bonds or photoactive groups are present.
- Moisture sensitivity : Use molecular sieves in storage vials for hygroscopic derivatives. Stability studies under ICH guidelines (25°C/60% RH) are recommended for pharmaceutical intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:
- Dose-response reevaluation : Confirm activity trends across multiple concentrations.
- Impurity profiling : Use HPLC-MS to identify and quantify side products (e.g., regioisomers or oxidation byproducts) that may interfere with assays .
- Target validation : Perform kinase profiling or binding assays (SPR/ITC) to verify specificity for intended targets like HGF/c-Met .
Q. What advanced computational methods can predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT calculations : Model transition states for ring-opening reactions or substituent additions. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the morpholine ring .
- MD simulations : Study solvent effects on conformational stability, particularly for bicyclic systems in polar aprotic solvents (e.g., DMF or 1,4-dioxane) .
Q. How can chiral HPLC methods be developed to separate enantiomers or diastereomers of this compound?
Q. What strategies are recommended for analyzing degradation pathways under oxidative or hydrolytic stress?
- Forced degradation studies : Expose the compound to H₂O₂ (oxidation), HCl/NaOH (hydrolysis), or UV light (photolysis), then analyze via LC-MSⁿ.
- Mechanistic insights : Identify primary degradation products (e.g., N-oxide formation under oxidative conditions) and propose reaction pathways using isotopic labeling .
Methodological Resources
- Synthetic protocols : Reference Schmidt-type reaction conditions from Eisenbraun et al. (1988) for analogous bicyclic systems .
- Analytical standards : Cross-validate purity using EP/USP impurity standards (e.g., MM0505.01-0025 for chlorinated byproducts) .
- Safety data : Adopt PPE guidelines from SDS sheets, including nitrile gloves and full-body suits for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
